molecular formula C12H17BrN6O2 B4329067 N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B4329067
M. Wt: 357.21 g/mol
InChI Key: AECCXAHSSUXUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a synthetic organic compound characterized by the presence of a tetrazole ring and a benzyl group substituted with bromine and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:

    Bromination: The starting material, 4,5-diethoxybenzyl alcohol, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Tetrazole Formation: The brominated intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the tetrazole ring.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate or primary amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers, secondary amines, or ethers.

Scientific Research Applications

N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and diethoxy groups may enhance its binding affinity to these targets, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4,5-dimethoxybenzyl)-1-propanamine
  • N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride
  • N-(3-bromo-4,5-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride

Uniqueness

N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to the presence of both the tetrazole ring and the diethoxy-substituted benzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-[(3-bromo-4,5-diethoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN6O2/c1-3-20-10-6-8(5-9(13)11(10)21-4-2)7-15-19-12(14)16-17-18-19/h5-6,15H,3-4,7H2,1-2H3,(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCXAHSSUXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 2
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N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 3
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N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 4
Reactant of Route 4
N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 5
N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 6
N1-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

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